molecular formula C10H12FN B1310968 (R)-2-(4-Fluorophenyl)pyrrolidine CAS No. 298690-89-8

(R)-2-(4-Fluorophenyl)pyrrolidine

Cat. No. B1310968
M. Wt: 165.21 g/mol
InChI Key: ZDCXMSDSTZZWAX-SNVBAGLBSA-N
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Description

(R)-2-(4-Fluorophenyl)pyrrolidine is a chiral compound that is of interest in the field of pharmaceuticals and organic synthesis. The presence of the fluorophenyl group suggests potential interactions with biological systems, while the pyrrolidine ring is a common motif in many bioactive molecules. The compound's chirality is significant for its potential use in asymmetric synthesis, which is crucial for the production of enantiomerically pure drugs .

Synthesis Analysis

The synthesis of related fluorophenyl-pyrrolidine compounds involves various strategies. For instance, a practical synthesis of a pharmaceutical intermediate with a similar pyrrolidine structure was achieved through a palladium-catalyzed cyanation/reduction sequence, which included a regioselective chlorination step . Another approach for synthesizing a chiral fluorodiphenylmethylpyrrolidine involved an operationally simple deoxyfluorination step to install the C-F bond . These methods highlight the importance of catalysis and selective functional group transformations in the synthesis of complex fluorinated pyrrolidines.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-(4-Fluorophenyl)pyrrolidine often features planar aromatic systems and a pyrrolidine ring that can adopt various conformations. For example, a related spiro compound containing a fluorophenyl group and a pyrrolidine ring was found to be essentially planar, with the pyrrolidine ring in an envelope conformation . This suggests that (R)-2-(4-Fluorophenyl)pyrrolidine may also exhibit a planar aromatic system with a non-planar pyrrolidine ring, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorophenyl-pyrrolidine derivatives participate in various chemical reactions. The introduction of a fluorophenyl group can be achieved through electrophilic fluorination, as demonstrated in the synthesis of a compound intended to image dopamine D4 receptors . Additionally, the asymmetric 1,4-addition of organoboron reagents to related pyridinones has been used to introduce a 4-fluorophenyl group with high enantioselectivity, indicating the potential for (R)-2-(4-Fluorophenyl)pyrrolidine to be used in enantioselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-(4-Fluorophenyl)pyrrolidine are likely influenced by the presence of the fluorine atom and the pyrrolidine ring. Fluorine's high electronegativity can affect the acidity and basicity of adjacent functional groups, as well as the overall molecular polarity. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, which may be relevant for its binding to biological targets or its behavior as a catalyst in chemical reactions .

Scientific Research Applications

Anticoccidial Agents

One application of derivatives of (R)-2-(4-Fluorophenyl)pyrrolidine is in the development of anticoccidial agents. Research by Qian et al. (2006) focused on synthesizing and evaluating the potency of 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles as inhibitors of Eimeria tenella PKG, a cGMP-dependent protein kinase crucial for the life cycle of the parasite causing coccidiosis. This study revealed that certain substitutions on the pyrrolidine nitrogen could enhance the compound's anticoccidial activity in vivo (Qian et al., 2006).

Antiinfluenza Drug Synthesis

In the realm of antiviral research, DeGoey et al. (2002) reported a convergent, stereoselective synthesis of the antiinfluenza compound A-315675 utilizing (R)-2-(4-Fluorophenyl)pyrrolidine as a key intermediate. This synthesis pathway emphasizes the compound's role in creating potent inhibitors of the influenza neuraminidase enzyme, showcasing its importance in developing new antiviral drugs (DeGoey et al., 2002).

Heterocycle Synthesis for Drug Development

Murthy et al. (2017) explored the synthesis, characterization, and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, aiming to develop new molecules for anticancer drug development. This study not only provided insights into the structural and electronic characteristics of such compounds but also highlighted their potential in nonlinear optics and as precursors for anti-cancerous drugs (Murthy et al., 2017).

RORγt Inverse Agonists for Treating Autoimmune Diseases

Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists by leveraging the binding conformation of (R)-2-(4-Fluorophenyl)pyrrolidine derivatives. These compounds showed promise in inhibiting IL-17 production, offering a new avenue for treating autoimmune diseases like psoriasis (Duan et al., 2019).

Molecular Structure Analysis

Revathi et al. (2013) performed a detailed analysis of the molecular structure of Methyl 4′-(4-fluorophenyl)-1′-methyl-3′-nitromethyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate, a compound structurally related to (R)-2-(4-Fluorophenyl)pyrrolidine. This study provided insights into the compound's crystal packing and hydrogen bonding, contributing to the understanding of its physical and chemical properties (Revathi et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety procedures for handling organic compounds should be followed .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for use in pharmaceuticals, as many pyrrolidine derivatives have biological activity .

properties

IUPAC Name

(2R)-2-(4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCXMSDSTZZWAX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427565
Record name (R)-2-(4-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Fluorophenyl)pyrrolidine

CAS RN

298690-89-8
Record name (R)-2-(4-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Dong - 2021 - search.proquest.com
Two catalytic systems exploiting the capability of introducing functionalities into C–H bonds using transition metal stabilized ligand-based radicals were explored. The first system …
Number of citations: 2 search.proquest.com

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